molecular formula C9H13NO B14839557 2-(Aminomethyl)-6-ethylphenol

2-(Aminomethyl)-6-ethylphenol

Cat. No.: B14839557
M. Wt: 151.21 g/mol
InChI Key: DLLKNJPRJMATDR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-ethylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, featuring an aminomethyl group (-CH2NH2) and an ethyl group (-C2H5) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 2-(aminomethyl)phenol with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-(Aminomethyl)phenol

    Reagent: Ethyl halide (e.g., ethyl bromide)

    Catalyst: Base (e.g., sodium hydroxide)

    Solvent: Organic solvent (e.g., ethanol)

    Reaction Conditions: Reflux temperature for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine) for halogenation.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Primary amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(Aminomethyl)-6-ethylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-ethylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The phenolic group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Lacks the ethyl group, making it less hydrophobic.

    6-Ethylphenol: Lacks the aminomethyl group, reducing its ability to form hydrogen bonds.

    2-(Aminomethyl)-4-ethylphenol: Similar structure but with the ethyl group in a different position.

Uniqueness

2-(Aminomethyl)-6-ethylphenol is unique due to the presence of both the aminomethyl and ethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(aminomethyl)-6-ethylphenol

InChI

InChI=1S/C9H13NO/c1-2-7-4-3-5-8(6-10)9(7)11/h3-5,11H,2,6,10H2,1H3

InChI Key

DLLKNJPRJMATDR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CN)O

Origin of Product

United States

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